N-(4,4-difluorocyclohexylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds
N-(4,4-difluorocyclohexylidene)hydroxylamine: is a valuable reagent in the synthesis of various nitrogen-containing compounds. Its unique structure allows for the introduction of nitrogen into organic molecules, which is crucial for the creation of amines, amides, and other nitrogenous functional groups. This application is particularly important in the pharmaceutical industry, where nitrogen-containing compounds are often key active ingredients in drugs .
Electrophilic Nitrogen Source
The compound serves as an electrophilic nitrogen source in various chemical reactions. It can facilitate the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures. Additionally, it can be used to create chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .
Mutagenicity Studies
In the field of toxicology, N-(4,4-difluorocyclohexylidene)hydroxylamine can be used to study mutagenicity. The compound’s ability to transform into nitroso derivatives through phase II metabolism makes it a candidate for researching the mutagenic effects of hydroxylamines and their role in carcinogenesis .
Chemical Space Exploration
Researchers utilize this compound to explore chemical space due to its unique properties. With specific bond dissociation energy and barriers to stereomutation, it offers insights into the stability and reactivity of hydroxylamine derivatives. This exploration can lead to the discovery of new reactions and the development of novel synthetic methodologies .
Agrochemical Synthesis
In agrochemistry, N-(4,4-difluorocyclohexylidene)hydroxylamine is used to synthesize compounds that serve as precursors to herbicides, pesticides, and fertilizers. Its reactivity with various functional groups allows for the creation of targeted molecules that can enhance agricultural productivity .
Material Science
The compound’s reactivity is also harnessed in material science, particularly in the synthesis of polymers and coatings. Its ability to act as a crosslinking agent can improve the properties of materials, such as increasing resistance to heat and chemicals .
properties
IUPAC Name |
N-(4,4-difluorocyclohexylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)3-1-5(9-10)2-4-6/h10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBPIJGFFDUPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=NO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexylidene)hydroxylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.